- Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors and their preparation, World Intellectual Property Organization, , ,
Cas no 955029-44-4 (tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate)

955029-44-4 structure
商品名:tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
CAS番号:955029-44-4
MF:C10H18FNO3
メガワット:219.25322675705
MDL:MFCD18791210
CID:3160547
PubChem ID:40152150
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl-(3R,4R)-3-fluoro-4-hydroxy-piperidine-1-carboxylate
- tert-butyl (3.4)-trans-3-fluoro-4-hydroxypiperidine-1-carboxylate racemate
- rel-1,1-Dimethylethyl (3R,4R)-3-fluoro-4-hydroxy-1-piperidinecarboxylate (ACI)
- 1,1-Dimethylethyl trans-4-hydroxy-3-fluoropiperidine-1-carboxylate
- tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
- trans-1-tert-Butoxycarbonyl-3-fluoro-4-hydroxypiperidine
- trans-3-Fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester
- trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- trans-1-Boc-3-fluoro-4-hydroxypiperidine
- 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-, 1,1-dimethylethyl ester, (3S,4S)-
- SCHEMBL1554980
- tert-Butyl(3>S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- 955029-44-4
- tert-butyltrans-3-fluoro-4-hydroxypiperidine-1-carboxylate
- MFCD18632749
- CS-0058579
- 1174020-44-0
- 1,1-Dimethylethyl (3S,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate
- AS-34569
- WS-00417
- (3s,4s)-1-boc-3-fluoro-4-hydroxypiperidine
- ZWB02044
- DTXSID801160437
- AC-37144
- (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- XRNLYXKYODGLMI-YUMQZZPRSA-N
- tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidinecarboxylate
- AKOS015897992
- MFCD18791210
- N-Boc-(3S,4S)-3-Fluoro-4-Hydroxypiperidine
- tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- (3S,4S)-1-Boc-3-fluoro-4-hydroxypiperidine ee
- tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
-
- MDL: MFCD18791210
- インチ: 1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1
- InChIKey: XRNLYXKYODGLMI-HTQZYQBOSA-N
- ほほえんだ: C(N1CC[C@@H](O)[C@H](F)C1)(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 219.12707160g/mol
- どういたいしつりょう: 219.12707160g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 49.8Ų
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1118509-250mg |
tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 97% | 250mg |
¥236.00 | 2024-04-24 | |
eNovation Chemicals LLC | D498870-500mg |
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 97% | 500mg |
$140 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120644-50G |
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 97% | 50g |
¥ 19,450.00 | 2023-04-12 | |
Chemenu | CM294324-25g |
trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 95% | 25g |
$2450 | 2021-08-18 | |
Apollo Scientific | PC430171-1g |
(3.4)-trans-3-Fluoro-4-hydroxy-piperidine-1-carboxylic acid tert-Butyl ester |
955029-44-4 | 97% | 1g |
£182.00 | 2025-02-21 | |
Apollo Scientific | PC430171-5g |
(3.4)-trans-3-Fluoro-4-hydroxy-piperidine-1-carboxylic acid tert-Butyl ester |
955029-44-4 | 97% | 5g |
£655.00 | 2025-02-21 | |
ChemScence | CS-0047869-1g |
rel-(3R,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 1g |
$950.0 | 2022-04-26 | ||
Chemenu | CM294324-250mg |
trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 95%+ | 250mg |
$90 | 2022-09-29 | |
Alichem | A129000026-1g |
tert-Butyl (3.4)-trans-3-fluoro-4-hydroxypiperidine-1-carboxylateracemate |
955029-44-4 | 95% | 1g |
$253.62 | 2023-08-31 | |
Chemenu | CM294324-5g |
trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 95%+ | 5g |
$619 | 2022-09-29 |
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt
1.2 Reagents: Methanol , Water ; rt
1.2 Reagents: Methanol , Water ; rt
リファレンス
合成方法 2
はんのうじょうけん
リファレンス
- JAK kinase inhibitors for the treatment of myeloproliferative disorders or cancer, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
リファレンス
- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Triethylamine trihydrofluoride Solvents: 1,2-Dichloroethane ; 12 h, rt → 80 °C
リファレンス
- Preparation of diazepanone compounds as chemokine receptor antagonists for treatment of inflammatory diseases, United States, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Preparation of ring-fused pyrrolidines, pharmaceutical compositions containing them, and their use as GPR119 modulators, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
リファレンス
- Preparation of tetraaza-cyclopenta[a]indenyl derivatives as muscarinic M1 mediators, India, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Preparation of imidazopyrazole derivatives for use as GPR119 inhibitors, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 45 min, 0 °C
1.2 Reagents: Acetone
1.2 Reagents: Acetone
リファレンス
- Pyrazolylpyrimidine derivatives as IRAK inhibitors and their preparation, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
リファレンス
- Pyrazine substituted pyrrolopyridines as inhibitors of jak and pdk1, United States, , ,
合成方法 10
はんのうじょうけん
リファレンス
- Preparation of pyridinyl pyrimidinyl piperidine compounds as GPR119 modulators for therapy, World Intellectual Property Organization, , ,
合成方法 11
はんのうじょうけん
リファレンス
- Quinazolinones as PARP14 inhibitors and their preparation, World Intellectual Property Organization, , ,
合成方法 12
合成方法 13
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt
リファレンス
- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation, World Intellectual Property Organization, , ,
合成方法 14
はんのうじょうけん
リファレンス
- Preparation of carboxamide, sulfonamide and amine compounds useful in treatment and prevention of diseases, World Intellectual Property Organization, , ,
合成方法 15
はんのうじょうけん
リファレンス
- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,
合成方法 16
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Preparation of 4-(5-cyanopyrazol-1-yl)-piperidine derivatives as GPR119 modulators useful in the treatment of metabolic diseases, World Intellectual Property Organization, , ,
合成方法 17
合成方法 18
はんのうじょうけん
1.1 Reagents: Triethylamine trihydrofluoride ; rt → 80 °C; overnight, 80 °C
リファレンス
- Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical PropertiesChemistry - A European Journal, 2023, 29(47),,
合成方法 19
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt
リファレンス
- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation, World Intellectual Property Organization, , ,
合成方法 20
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt
リファレンス
- Pyridazinones as tyrosine kinase inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Raw materials
- Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate
- Tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- (3S)-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- Di-tert-butyl dicarbonate
- benzyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- benzyl (3R,4S)-3-fluoro-4-hydroxy-piperidine-1-carboxylate
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Preparation Products
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate 関連文献
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
955029-44-4 (tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate) 関連製品
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
推奨される供給者
Amadis Chemical Company Limited
(CAS:955029-44-4)tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate

清らかである:99%
はかる:5g
価格 ($):396.0